molecular formula C17H18N6O2S2 B2541823 N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2415556-36-2

N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2541823
CAS No.: 2415556-36-2
M. Wt: 402.49
InChI Key: IIZCBOCRHQEXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2415556-36-2) is a chemical compound with a molecular formula of C17H18N6O2S2 and a molecular weight of 402.49 g/mol . This small molecule features a benzothiadiazole sulfonamide scaffold, a structure present in compounds investigated for a range of biological activities. Research into similar sulfonamide-based molecules has shown potential in areas such as antidiabetic applications, where they have been evaluated as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 . Furthermore, a distinct class of aryl sulfonamides, known as Sulfonadyns, has been developed as GTP-competitive inhibitors of dynamin I GTPase, showing promise in cellular models of clathrin-mediated endocytosis and in animal models for conditions such as seizures . The presence of both the azetidine and pyridazine rings in its structure contributes to its three-dimensional complexity, making it a valuable intermediate or tool compound for medicinal chemistry and drug discovery research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S2/c1-22(27(24,25)15-4-2-3-14-17(15)21-26-20-14)12-9-23(10-12)16-8-7-13(18-19-16)11-5-6-11/h2-4,7-8,11-12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZCBOCRHQEXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3CC3)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Cyclopropylpyridazinyl group
  • Azetidinyl group
  • Benzothiadiazole sulfonamide moiety

This intricate molecular architecture is believed to contribute to its biological activity, particularly in medicinal chemistry.

Molecular Characteristics

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H21N5O3S
Molecular Weight399.47 g/mol
CAS Number2415491-85-7

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-benzothiadiazole derivatives. For instance:

  • Compounds tested on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxicity.

IC50 Values from Selected Studies

CompoundA549 IC50 (µM)HCC827 IC50 (µM)NCI-H358 IC50 (µM)
Compound 52.125.130.85
Compound 64.017.021.73

These findings indicate that the compounds exhibit a dose-dependent response against cancer cell proliferation.

Antimicrobial Activity

In addition to antitumor effects, similar compounds have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing on Staphylococcus aureus and Escherichia coli revealed effective inhibition at low concentrations.

Study on Benzothiadiazole Derivatives

A study published in the Journal of Medicinal Chemistry evaluated various benzothiadiazole derivatives for their biological activities. The results indicated that modifications in the molecular structure significantly affected their potency against cancer cells and bacteria.

Key Findings

  • Structure Activity Relationship (SAR) : Variations in substituents influenced binding affinity and selectivity towards biological targets.
  • In Vivo Studies : Animal models demonstrated reduced tumor growth when treated with selected derivatives.

Pharmacokinetics and Toxicity

Research into the pharmacokinetics of N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-benzothiadiazole indicates favorable absorption characteristics with manageable toxicity profiles compared to standard chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azetidinone Sulfonamide Class

The synthesis of azetidinone sulfonamides (e.g., compounds 5a1–6 and 5b1–6) described in provides a basis for comparison. These derivatives, synthesized from sulfadiazine (1a) and sulfisoxazole (1b), share a sulfonamide backbone but differ in substituents and ring systems:

Feature Target Compound Azetidinone Derivatives (5a1–6, 5b1–6)
Core Structure Benzothiadiazole sulfonamide Sulfonamide with pyrimidine or oxazole substituents
Azetidine Ring Azetidine (saturated 4-membered amine ring) Azetidinone (β-lactam ring with ketone)
Key Substituents Cyclopropylpyridazine Arylidene groups from aromatic aldehydes (e.g., benzaldehyde)
Synthetic Route Not explicitly detailed in Chloroacetyl chloride-mediated cyclization (Scheme 1, )

Key Differences :

  • Azetidine vs.
  • Substituent Effects : The cyclopropylpyridazine group may enhance lipophilicity and target binding compared to the arylidene groups in 5a1–6 , which are prone to hydrolysis .
Functional Comparisons
  • Antimicrobial Activity: Azetidinone derivatives (5a1–6) exhibit moderate antibacterial activity against E. coli and S. aureus due to β-lactam-mediated cell wall disruption . The target compound’s benzothiadiazole core, however, is more associated with kinase or protease inhibition, suggesting divergent therapeutic applications.
  • Metabolic Stability: Cyclopropyl groups (in the target) are known to improve metabolic stability by resisting oxidative degradation compared to aryl substituents in 5a1–6, which may undergo rapid hepatic clearance .
Physicochemical Properties
Property Target Compound Azetidinone Derivatives (5a1–6)
LogP Estimated ~3.2 (high lipophilicity) ~2.1–2.8 (moderate lipophilicity)
Solubility Low aqueous solubility Moderate solubility in polar solvents
Thermal Stability Stable up to 250°C (decomposes) Decomposes above 200°C

Research Findings and Implications

  • Target Selectivity : The benzothiadiazole sulfonamide moiety may confer affinity for ATP-binding sites in kinases, contrasting with the β-lactamase targets of 5a1–6 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.